Mitochondrial DNA Polymerase γ Inhibition: Lamivudine vs. Stavudine and Zidovudine
Lamivudine exhibits significantly lower mitochondrial toxicity compared to older NRTIs. In enzyme assays and cell culture studies, the hierarchy of mitochondrial DNA polymerase γ inhibition is: zalcitabine ≥ didanosine ≥ stavudine > lamivudine > zidovudine > abacavir [1]. This translates to a clinically meaningful reduction in the risk of severe adverse events such as lactic acidosis and lipoatrophy, which are more strongly associated with stavudine and didanosine [2].
| Evidence Dimension | Mitochondrial DNA Polymerase γ Inhibition |
|---|---|
| Target Compound Data | Lower inhibition relative to didanosine and stavudine |
| Comparator Or Baseline | Stavudine (d4T) and Zidovudine (AZT) |
| Quantified Difference | Hierarchy: zalcitabine ≥ didanosine ≥ stavudine > lamivudine > zidovudine > abacavir |
| Conditions | In vitro enzyme assays and cell culture models of mitochondrial toxicity |
Why This Matters
This lower mitochondrial toxicity profile supports lamivudine's preferential use in long-term regimens and resource-limited settings where monitoring for lactic acidosis is challenging.
- [1] Kakuda TN. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity. Clinical Therapeutics. 2000;22(6):685-708. View Source
- [2] HIV Management Guidelines: Non-immune mediated adverse drug reactions. HIV Management Guide for Clinical Care. 2024. View Source
